molecular formula C8H8BrClS B15093729 (4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane CAS No. 127049-88-1

(4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane

Cat. No.: B15093729
CAS No.: 127049-88-1
M. Wt: 251.57 g/mol
InChI Key: VEKIRHPKUFHYGT-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- is an organic compound with a complex structure that includes bromine, chlorine, methyl, and methylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- typically involves multiple steps of electrophilic aromatic substitution reactions. The introduction of bromine and chlorine can be achieved through halogenation reactions using bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and AlCl3 as a catalyst. The methylthio group can be added through a nucleophilic substitution reaction using methylthiol (CH3SH) in the presence of a base .

Industrial Production Methods

Industrial production of such compounds often involves large-scale halogenation and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, alkoxides

Major Products Formed

Scientific Research Applications

Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of multiple functional groups allows it to participate in diverse chemical pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-bromo-2-chloro-3-methyl-4-(methylsulfonyl)
  • Benzene, 1-bromo-3-chloro-4-fluoro-2-methyl-
  • Benzene, 1-chloro-3-methyl-

Uniqueness

Benzene, 1-bromo-2-chloro-3-methyl-4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity compared to other similar compounds. This functional group allows for specific oxidation and substitution reactions that are not possible with other halogenated benzene derivatives .

Properties

CAS No.

127049-88-1

Molecular Formula

C8H8BrClS

Molecular Weight

251.57 g/mol

IUPAC Name

1-bromo-2-chloro-3-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClS/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3

InChI Key

VEKIRHPKUFHYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)SC

Origin of Product

United States

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